N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
Overview
Description
Neuronal Nitric Oxide Synthase Inhibitor I is a compound that selectively inhibits the activity of neuronal nitric oxide synthase. Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response. Neuronal nitric oxide synthase is one of the three isoforms of nitric oxide synthase, primarily found in neuronal tissues. Inhibition of neuronal nitric oxide synthase has been studied for its potential therapeutic applications in neurodegenerative diseases, pain management, and other neurological disorders .
Mechanism of Action
Target of Action
The primary targets of N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P are Nitric oxide synthase, endothelial and Nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of nitric oxide synthases . This results in a decrease in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule.
Biochemical Pathways
The inhibition of nitric oxide synthases affects the nitric oxide signaling pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of nitric oxide production . This can lead to changes in vasodilation, immune response, and neurotransmission, among other physiological processes.
Preparation Methods
The synthesis of Neuronal Nitric Oxide Synthase Inhibitor I involves multiple steps. One of the synthetic routes includes the preparation of a highly selective inhibitor, 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine. This compound can be labeled with fluorine-18 for molecular imaging studies. The preparation involves a “build-up” radiosynthesis based on a corresponding iodonium ylide as a labeling precursor. The activated phenethyl group of the compound is efficiently and regioselectively labeled with no-carrier-added fluorine-18 fluoride in a high radiochemical yield. The desired inhibitor is obtained after conversion by reductive amination and microwave-assisted displacement of the protecting groups .
Chemical Reactions Analysis
Neuronal Nitric Oxide Synthase Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
Neuronal Nitric Oxide Synthase Inhibitor I has several scientific research applications:
Chemistry: It is used in the study of nitric oxide synthase enzyme mechanisms and the development of selective inhibitors.
Biology: The compound is used to investigate the role of nitric oxide in neuronal signaling and neurovascular coupling.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases, pain management, and other neurological disorders.
Industry: The compound is used in the development of radiopharmaceuticals for molecular imaging studies, particularly in positron emission tomography .
Comparison with Similar Compounds
Neuronal Nitric Oxide Synthase Inhibitor I is unique in its high selectivity for neuronal nitric oxide synthase compared to other isoforms such as endothelial nitric oxide synthase and inducible nitric oxide synthase. Similar compounds include:
Aminopyridine-based inhibitors: These compounds also show selectivity for neuronal nitric oxide synthase but may have different binding affinities and pharmacokinetic profiles.
Acetamidine derivatives: These inhibitors are designed to target inducible nitric oxide synthase but can also inhibit neuronal nitric oxide synthase to some extent.
PSD95-nNOS interaction inhibitors: These compounds disrupt the interaction between neuronal nitric oxide synthase and PSD95, a scaffolding protein, thereby inhibiting the enzyme’s activity .
Neuronal Nitric Oxide Synthase Inhibitor I stands out due to its high selectivity and potential for use in molecular imaging studies.
Properties
IUPAC Name |
2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N7O2.3C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3*3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);3*(H,6,7)/t7-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNMNBIORWOSQ-QTPLPEIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F9N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746620 | |
Record name | Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357965-99-2 | |
Record name | Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl]-N'-nitroguanidine tris(trifluoroacetate) salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.